5-Chloro-7-nitro-1,3-benzoxazol-2-amine
CAS No.: 1326814-89-4
Cat. No.: VC7563490
Molecular Formula: C7H4ClN3O3
Molecular Weight: 213.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326814-89-4 |
|---|---|
| Molecular Formula | C7H4ClN3O3 |
| Molecular Weight | 213.58 |
| IUPAC Name | 5-chloro-7-nitro-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10) |
| Standard InChI Key | HIBJGONRFGFVHY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The molecular structure of 5-chloro-7-nitro-1,3-benzoxazol-2-amine (CHClNO, MW 213.58 g/mol) comprises a benzoxazole ring—a fused bicyclic system of benzene and oxazole . Key substituents include:
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Chlorine at position 5, which introduces steric and electronic effects due to its electronegativity.
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Nitro group at position 7, a strong electron-withdrawing moiety that polarizes the aromatic ring and directs electrophilic substitution.
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Amino group at position 2, providing nucleophilic character for further functionalization .
The interplay of these groups creates a polarized electron distribution, as evidenced by computational models. For instance, the nitro group’s resonance effects reduce electron density at the ortho and para positions, while the chlorine atom enhances electrophilic substitution regioselectivity .
Spectroscopic and Computational Data
PubChem records the compound’s SMILES string as C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl, with an InChIKey of HIBJGONRFGFVHY-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (132.1 Ų) and [M+Na]+ (147.3 Ų), highlight its gas-phase behavior, relevant for mass spectrometry applications .
Synthetic Methodologies
One-Pot Synthesis Using Orthocarbonates
A breakthrough in synthesizing 2-aminobenzoxazoles involves a one-pot reaction between 2-aminophenols and amines in the presence of tetraalkyl orthocarbonates or 1,1-dichlorodiaryloxymethane . For 5-chloro-7-nitro-1,3-benzoxazol-2-amine, the protocol proceeds as follows:
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Reactants: A substituted 2-aminophenol (e.g., 2-amino-4-chloro-6-nitrophenol) and a primary/secondary amine.
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Reagents: Tetramethyl orthocarbonate (2 equivalents) or 1,1-dichlorodiphenoxymethane.
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Conditions: Solvents like chloroform or acetonitrile at 60°C, often with acetic acid as a catalyst .
This method achieves yields exceeding 70% and minimizes by-products (e.g., methanol), simplifying purification .
Comparative Analysis of Synthetic Routes
Traditional methods for benzoxazole synthesis, such as cyclization of thioureas or oxidative coupling, suffer from harsh conditions and low yields. In contrast, the orthocarbonate route offers milder temperatures (25–80°C) and compatibility with sensitive functional groups, making it superior for nitro- and chloro-substituted derivatives .
Physicochemical and Reactivity Profiles
Reactivity in Medicinal Chemistry
The amino group at position 2 serves as a handle for derivatization. For example:
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Acylation: Reaction with acyl chlorides yields amides, enhancing lipophilicity.
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Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at position 7 .
Electron-withdrawing substituents also facilitate nucleophilic aromatic substitution, enabling further functionalization at positions 5 and 7 .
Applications in Drug Discovery
Case Study: Thiofibrate Derivatives
Structural Analogs and Comparative Analysis
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 5-Chloro-7-methyl-1,3-benzoxazol-2-amine | Methyl at position 7 | Reduced electron withdrawal |
| 7-Bromo-5-nitrobenzoxazole | Bromine replaces chlorine | Altered reactivity due to Br size |
| 5-Nitrobenzoxazole | Lacks chlorine and amino groups | Simpler synthesis, lower bioactivity |
The chlorine and nitro groups in 5-chloro-7-nitro-1,3-benzoxazol-2-amine confer distinct electronic properties compared to methyl or bromo analogs, impacting drug-likeness and synthetic utility .
Challenges and Future Directions
Unexplored Biological Targets
Future studies should prioritize screening the compound against kinase families or microbial targets, leveraging its modular structure for structure-activity relationship (SAR) studies.
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